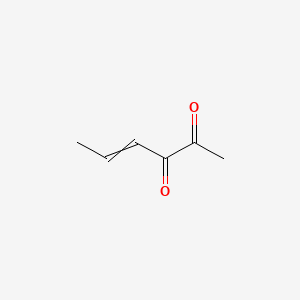

Hex-4-ene-2,3-dione

Description

Hex-4-ene-2,3-dione is an unsaturated diketone with a six-carbon chain featuring a double bond at position 4 and ketone groups at positions 2 and 3. Its structure (CH₂=CH-C(O)-C(O)-CH₂-CH₃) suggests reactivity due to conjugated carbonyl groups, which may influence its physicochemical properties and biological interactions.

Properties

CAS No. |

19248-36-3 |

|---|---|

Molecular Formula |

C6H8O2 |

Molecular Weight |

112.128 |

IUPAC Name |

hex-4-ene-2,3-dione |

InChI |

InChI=1S/C6H8O2/c1-3-4-6(8)5(2)7/h3-4H,1-2H3 |

InChI Key |

VVZVXSHVLWHVPG-UHFFFAOYSA-N |

SMILES |

CC=CC(=O)C(=O)C |

Synonyms |

4-Hexene-2,3-dione (6CI,7CI,9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine-2,3-dione Derivatives

Structure : Cyclic six-membered piperazine ring with two ketone groups at positions 2 and 3.

Key Findings :

- Synthesized derivatives exhibit improved lipophilicity (ClogP values higher than piperazine), enhancing membrane permeability .

- Demonstrated potent anthelmintic activity against Enterobius vermicularis and Fasciola hepatica, outperforming piperazine hydrate in vitro .

Comparison : Unlike Hex-4-ene-2,3-dione’s linear structure, the cyclic piperazine-2,3-dione scaffold provides rigidity, which may optimize receptor binding. The ketone groups contribute to both lipophilicity and hydrogen-bonding interactions, a feature shared with this compound.

Pyriculins A and B (Hex-4-ene-2,3-diols)

Structure: Monosubstituted hex-4-ene-2,3-diols with hydroxyl groups instead of ketones, e.g., (4E)-1-(4-hydroxy-1,3-dihydroisobenzofuran-1-yl)hex-4-ene-2,3-diols . Key Findings:

- Phytotoxic metabolites produced by Pyricularia grisea delay buffelgrass seed germination and inhibit radicle elongation .

- (10S,11S)-(-)-Epipyriculol, a related compound, showed the highest toxicity, suggesting stereochemistry critically influences activity .

Indolin-2,3-dione Derivatives

Structure : Bicyclic indole derivatives with two adjacent ketone groups.

Key Findings :

- Indolin-2,3-dione derivatives exhibit high selectivity for σ2 receptors (Kis2 = 42 nM) but poor σ1 affinity (Kis1 > 844 nM) .

- The additional carbonyl group in the indolin-2,3-dione scaffold drives σ2 receptor binding, unlike benzoxazolone derivatives, which favor σ1 .

Comparison : The position of carbonyl groups in this compound may similarly influence receptor selectivity, though its acyclic structure could allow greater conformational flexibility.

Hexa-2,4-dienoic Acid

Structure: (2E,4E)-hexa-2,4-dienoic acid, a conjugated dienoic acid with a carboxylic acid group . Key Findings:

- Primarily used in industrial applications (e.g., polymer synthesis) due to its reactivity as a diene in Diels-Alder reactions .

Comparison : this compound’s diketone structure lacks the carboxylic acid group, reducing acidity but increasing ketone-mediated reactivity (e.g., nucleophilic additions).

Pesticide Diones (Procymidone, Vinclozolin, Iprodione)

Structures : Heterocyclic diones, e.g., procymidone (3-azabicyclo[3.1.0]hexane-2,4-dione) .

Key Findings :

- Broad-spectrum fungicides targeting plant pathogens via inhibition of mitochondrial respiration .

Comparison : this compound’s linear structure contrasts with bicyclic or heterocyclic diones in pesticides, suggesting divergent modes of action. However, the presence of α,β-unsaturated ketones in this compound could confer similar electrophilic reactivity, enabling interactions with biological thiols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.